molecular formula C17H21N3O4 B7351181 N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Katalognummer B7351181
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: KLYBORZHULCNGJ-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials.

Wirkmechanismus

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of Akt, which is a downstream effector of phosphatidylinositol 3-kinase (PI3K). Akt is activated by phosphorylation at two sites, Thr308 and Ser473, which are catalyzed by PI3K and mammalian target of rapamycin complex 2 (mTORC2), respectively. Akt promotes cell survival and proliferation by phosphorylating a variety of downstream targets, including Bad, GSK3β, and mTORC1.
Biochemical and physiological effects:
This compound has been shown to inhibit Akt phosphorylation at both Thr308 and Ser473, leading to decreased downstream signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit glucose uptake and glycolysis in cancer cells, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a highly specific inhibitor of Akt, which makes it a valuable tool for studying the Akt pathway in vitro and in vivo. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the effects of this compound may be influenced by other signaling pathways that crosstalk with the Akt pathway.

Zukünftige Richtungen

There are several potential future directions for the development of N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide and related compounds. One area of interest is the combination of this compound with other anticancer agents, such as chemotherapy or targeted therapies. This may enhance the overall efficacy of treatment and overcome resistance to single agents. Another area of interest is the development of biomarkers that can predict response to Akt inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, which may lead to the development of new therapeutic strategies.

Synthesemethoden

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The process has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound targets the Akt pathway, which is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to apoptosis. Inhibition of Akt by this compound leads to decreased cell proliferation and increased cell death.

Eigenschaften

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-5-3-11(4-6-12)13-9-14(20-19-13)17(21)18-15-10-24-8-7-16(15)23-2/h3-6,9,15-16H,7-8,10H2,1-2H3,(H,18,21)(H,19,20)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBORZHULCNGJ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.